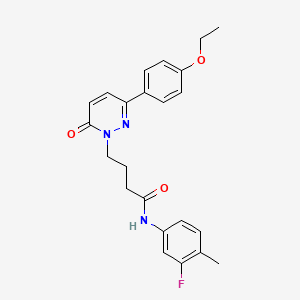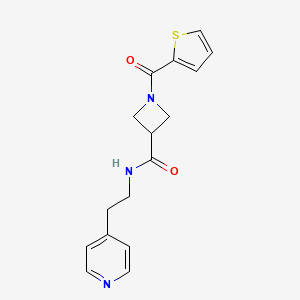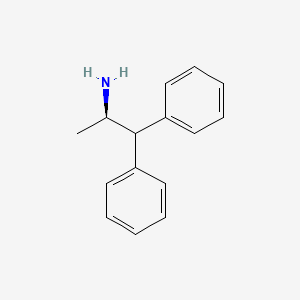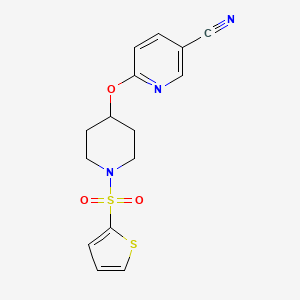
4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluoro-4-methylphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluoro-4-methylphenyl)butanamide is a useful research compound. Its molecular formula is C23H24FN3O3 and its molecular weight is 409.461. The purity is usually 95%.
BenchChem offers high-quality 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluoro-4-methylphenyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluoro-4-methylphenyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Butyrylcholinesterase Inhibitors
- A study synthesized new derivatives of pyridazinone, closely related to the chemical , evaluating their potential as butyrylcholinesterase inhibitors. These compounds showed promise in treating Alzheimer's disease due to their inhibitory activity, indicating the chemical's relevance in neurological research (Dundar et al., 2019).
Antimicrobial Activity
- Research involving arylazopyrazole pyrimidone clubbed heterocyclic compounds, which include structures similar to the chemical , demonstrated significant antimicrobial activity against various bacteria and fungi. This suggests its potential application in developing new antimicrobial agents (Sarvaiya et al., 2019).
Chemokine Receptor Modulation
- A study identified allosteric modulators related to this compound that exhibited probe-dependent inhibition of CXC-motif chemokine receptor CXCR3 signaling. These findings are significant for understanding complex molecular mechanisms in cell signaling and could contribute to developing new allosteric drugs (Brox et al., 2018).
Anticancer Activity
- Research on 3(2h)-one pyridazinone derivatives, structurally related to the chemical, indicated potential anticancer activity. These compounds were evaluated for their antioxidant properties and their effectiveness in inhibiting cancer cell growth, highlighting the compound's relevance in cancer research (Mehvish & Kumar, 2022).
Antinociceptive Activity
- A study synthesized new derivatives of 3(2H)-pyridazinone and investigated their antinociceptive activity. The findings indicate the compound's potential application in pain management (Doğruer et al., 2000).
Antioxidant Activity
- Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which include similar structures, showed significant antioxidant activity. This suggests the chemical's potential utility in combating oxidative stress-related diseases (Tumosienė et al., 2020).
Angiotensin II Antagonists
- Compounds containing similar structural features were synthesized and evaluated for their ability to interact with angiotensin II receptors. This research is relevant for developing new treatments for hypertension (Harmat et al., 1995).
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
- A study on pyridazine derivatives, similar to the compound , evaluated their analgesic and anti-inflammatory activities. This indicates potential applications in developing safer NSAIDs (Husain et al., 2017).
Benzodiazepine Receptor Interaction
- Research on imidazo[1,2-b]pyridazines, which include similar structural elements, explored their binding to benzodiazepine receptors. This is relevant for developing new psychoactive substances (Barlin et al., 1996).
Propriétés
IUPAC Name |
4-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3/c1-3-30-19-10-7-17(8-11-19)21-12-13-23(29)27(26-21)14-4-5-22(28)25-18-9-6-16(2)20(24)15-18/h6-13,15H,3-5,14H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQRBOFQXOHWPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=C(C=C3)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluoro-4-methylphenyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methylbenzo[d]thiazol-5-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2796941.png)



![3-[4-[(E)-2-cyano-3-[(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)amino]-3-oxoprop-1-enyl]phenoxy]propanoic acid](/img/structure/B2796949.png)
![1-[(2-bromophenoxy)acetyl]-3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazole](/img/structure/B2796950.png)


![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2796956.png)
![2-chloro-N-[2-(methylsulfanyl)phenyl]propanamide](/img/structure/B2796957.png)

![N-(furan-2-ylmethyl)-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2796960.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2796961.png)